molecular formula C18H33N3O4 B8312587 Tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate

Cat. No. B8312587
M. Wt: 355.5 g/mol
InChI Key: BZXHPCFRIDPSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653262B2

Procedure details

Trifluoroacetic acid (4.4 ml) is added to a solution of tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate (2.3 g) in CH2Cl2 (30 ml), and the mixture is stirred over night. The solvent is removed under reduced pressure to give crude N-(3-morpholinopropyl)piperidine-4-carboxamide (1.55 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[O:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][NH:17][C:18]([CH:20]2[CH2:25][CH2:24][N:23](C(OC(C)(C)C)=O)[CH2:22][CH2:21]2)=[O:19])[CH2:10][CH2:9]1>C(Cl)Cl>[O:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][CH2:16][NH:17][C:18]([CH:20]2[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]2)=[O:19])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.3 g
Type
reactant
Smiles
O1CCN(CC1)CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCCNC(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.